N-Cbz-DL-tryptophan

Description

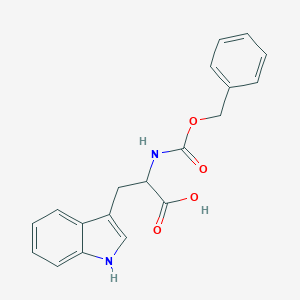

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294784 | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-16-7, 7432-21-5 | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13058-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013058167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7432-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13058-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Benzyloxycarbonyl)-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Cbz-DL-tryptophan synthesis from benzyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of N-Cbz-DL-tryptophan, a crucial step in peptide synthesis and various pharmaceutical development processes. The protection of the α-amino group of tryptophan with a benzyloxycarbonyl (Cbz) group is a fundamental reaction, enabling its use as a building block in the synthesis of complex peptides and peptidomimetics.[1][2] This document outlines the reaction, experimental protocols, and key data associated with this synthesis.

Reaction Overview

The synthesis of this compound is achieved through the reaction of DL-tryptophan with benzyl chloroformate in an alkaline solution.[1][2] The base, typically sodium hydroxide, deprotonates the amino group of the tryptophan, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a stable carbamate linkage, thus protecting the amino group. The reaction is typically performed at a reduced temperature to control its exothermicity and minimize side reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of the closely related N-Cbz-L-tryptophan, which is expected to be analogous for the DL-form.

| Parameter | Value | Reference |

| Yield | 99% | [3] |

| Melting Point | 132-134 °C | [3] |

| ¹H NMR (DMSO-d6, 400 MHz) δ (ppm) | 7.57-7.53 (m, 2H), 7.35-7.22 (m, 6H), 7.16-7.15 (m, 1H), 7.09-7.04 (m, 1H), 7.00-6.95 (m, 1H), 5.02-4.92 (m, 2H), 4.28-4.21 (m, 1H), 3.22-3.16 (m, 1H), 3.04-2.96 (m, 1H) | [3] |

| ¹³C NMR (DMSO-d6, 100 MHz) δ (ppm) | 174.2, 156.5, 137.4, 136.6, 128.8, 128.2, 128.0, 127.6, 124.2, 121.4, 118.8, 118.6, 111.9, 110.5, 65.8, 55.5, 27.4 | [3] |

| Mass Spectrometry (LRMS, ESI+) | [M+H]⁺ calculated: 339.13, found: 339.35 | [3] |

| Thin Layer Chromatography (TLC) Rf | 0.43 (Dichloromethane/Methanol/Acetic Acid = 95:4:1) | [3] |

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of N-Cbz-L-tryptophan for the preparation of this compound.[3]

Materials:

-

DL-Tryptophan

-

Benzyl chloroformate

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of DL-Tryptophan: In a reaction vessel, dissolve DL-tryptophan (e.g., 10.24 g, 50 mmol) in 1 M aqueous sodium hydroxide solution (50 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

-

Addition of Reagents: Slowly and simultaneously add benzyl chloroformate (e.g., 7.15 mL, 50.1 mmol) and 1 M aqueous sodium hydroxide solution (50 mL) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 with 6 M hydrochloric acid. A precipitate of the product should form.

-

Extraction: Extract the product with ethyl acetate (3 x 200 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the solid product.

-

Purification (Optional): The crude product can be used directly in many cases.[3] If higher purity is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Visualizations

Reaction Scheme:

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

References

Physical and chemical properties of N-Cbz-DL-tryptophan

An In-depth Technical Guide to the Physical and Chemical Properties of N-Cbz-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-DL-tryptophan (this compound) is a protected form of the racemic amino acid DL-tryptophan. The carbobenzyloxy (Cbz or Z) group serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during peptide synthesis and other chemical modifications. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to support researchers in its application.

Chemical Identity and Structure

This compound is a derivative of the essential amino acid tryptophan. The attachment of the Cbz group to the alpha-amino nitrogen makes it a valuable building block in synthetic organic chemistry, particularly in the construction of peptides and other complex molecules.

-

IUPAC Name: (2RS)-2-(phenylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid

-

Synonyms: N-Benzyloxycarbonyl-DL-tryptophan, Z-DL-Trp-OH

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the individual L- and D-isomers are often reported and provide a close reference for the DL-racemic mixture.

| Property | Value | Source |

| Appearance | White to yellow or orange powder/crystal.[1][2] | TCI Chemicals[1][2] |

| Melting Point | 166.0 to 171.0 °C.[1][2] | TCI Chemicals[1][2] |

| Solubility | Soluble in methanol.[3][5] Sparingly soluble in water.[3][5] | Guidechem[3][5] |

| pKa (Predicted) | 3.98 ± 0.10.[3][5] | Guidechem[3][5] |

| XLogP3 | 2.3.[6][7] | PubChem[6], ECHEMI[7] |

| Hydrogen Bond Donor Count | 3.[3] | Guidechem[3] |

| Hydrogen Bond Acceptor Count | 4.[3] | Guidechem[3] |

| Rotatable Bond Count | 7.[3] | Guidechem[3] |

| Topological Polar Surface Area | 91.4 Ų.[3][6] | Guidechem[3], PubChem[6] |

Spectroscopic Data

-

¹H NMR (DMSO-d6, 400 MHz) δ: 7.57-7.53 (m, 2H), 7.35-7.22 (m, 6H), 7.16-7.15 (m, 1H), 7.09-7.04 (m, 1H), 7.00-6.95 (m, 1H), 5.02-4.92 (m, 2H), 4.28-4.21 (m, 1H), 3.22-3.16 (m, 1H), 3.04-2.96 (m, 1H).[8]

-

¹³C NMR (DMSO-d6, 100 MHz) δ: 174.2, 156.5, 137.4, 136.6, 128.8, 128.2, 128.0, 127.6, 124.2, 121.4, 118.8, 118.6, 111.9, 110.5, 65.8, 55.5, 27.4.[8]

-

Infrared (IR) Spectroscopy: Characteristic peaks for the N-H, C=O (carbamate and carboxylic acid), and aromatic C-H and C=C bonds are expected.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes the protection of the amino group of DL-tryptophan using benzyl chloroformate under basic conditions. The methodology is adapted from procedures reported for the individual L- and D-isomers.[3][8]

Materials:

-

DL-Tryptophan

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution: Dissolve DL-tryptophan in 1 M aqueous NaOH solution in a flask and cool the mixture to 0 °C in an ice bath with stirring.

-

Acylation: Slowly and simultaneously add benzyl chloroformate and an equivalent amount of 1 M NaOH solution dropwise to the reaction mixture. Maintain the temperature at 0 °C and ensure the pH remains basic.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture again in an ice bath and acidify it to pH 1-2 by slowly adding 6 M HCl. A white precipitate of the product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (typically 3 times).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Caption: Workflow for the synthesis of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of tryptophan derivatives, which can be optimized for this compound.[9][10]

Instrumentation & Columns:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase & Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.[9]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[9]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar compound. For example: 0-20 min, 20-80% B; 20-25 min, 80-20% B; 25-30 min, 20% B.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.[9]

-

Detection: UV detection at 220 nm or 280 nm (due to the indole and phenyl groups).

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or the initial mobile phase composition). Prepare the analysis sample by dissolving it in the same solvent.

-

Injection: Inject the sample onto the HPLC system.

-

Data Acquisition: Record the chromatogram and integrate the peak corresponding to this compound.

-

Quantification: Determine the purity or concentration by comparing the peak area to that of a known standard.

Caption: General workflow for HPLC analysis of this compound.

Logical Relationships and Applications

The primary role of the Cbz group is to act as a temporary protecting group for the amine, allowing for selective reactions at other sites of the tryptophan molecule, such as the carboxylic acid. This is fundamental in peptide synthesis.

Caption: Formation and utility of this compound.

Applications:

-

Peptide Synthesis: Used as a building block for incorporating a DL-tryptophan residue into a peptide chain.

-

Pharmaceutical Intermediates: Serves as a precursor in the synthesis of various pharmaceutical compounds and complex organic molecules.[5]

-

Organic Synthesis: The protected amino acid allows for modifications at the carboxylic acid or the indole ring without interference from the nucleophilic amino group.

Safety and Handling

While detailed toxicological data for this compound is limited, it is considered harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the eyes, skin, and respiratory system.[5] Standard laboratory safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool (2-8°C is often recommended), dry place, sealed in a dry environment, and away from incompatible materials.[3][5]

References

- 1. N-Carbobenzoxy-DL-tryptophan 13058-16-7 | TCI AMERICA [tcichemicals.com]

- 2. N-Carbobenzoxy-DL-tryptophan 13058-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. N-Cbz-D-Tryptophan synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. N-(Benzyloxycarbonyl)-D-tryptophan | C19H18N2O4 | CID 700663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cbz-DL-Tryptophan: A Comprehensive Technical Profile of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of N-Cbz-DL-tryptophan, a key building block in synthetic chemistry. The document focuses on its melting point and solubility, presenting quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing its application in a common synthetic workflow.

Core Physicochemical Data of this compound

N-Carbobenzyloxy-DL-tryptophan (this compound) is a racemic mixture of the N-terminally protected essential amino acid, tryptophan. The carbobenzyloxy (Cbz) protecting group renders the amino functionality inert, making it a valuable reagent in peptide synthesis and other complex organic transformations.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a defined melting range has been established. For comparative purposes, the melting points of its individual enantiomers, N-Cbz-L-tryptophan and N-Cbz-D-tryptophan, are also provided.

| Compound | CAS Number | Melting Point (°C) |

| This compound | 13058-16-7 | 166.0 - 171.0[1] |

| N-Cbz-L-tryptophan | 7432-21-5 | 121 - 134[2][][4][5][6] |

| N-Cbz-D-tryptophan | 2279-15-4 | 122 - 124 |

Solubility Profile

The solubility of this compound is a crucial parameter for its use in various reaction and purification protocols. The presence of the lipophilic Cbz group generally increases its solubility in organic solvents compared to the parent amino acid. While extensive quantitative data for the DL-racemate is limited, the solubility of its individual isomers and related compounds provides valuable insights.

| Compound | Solvent | Solubility |

| This compound | Methanol | Almost transparent[1] |

| N-Cbz-L-tryptophan | Methanol | 0.1 g/mL[5][7][8] |

| N-Cbz-D-tryptophan | Methanol | Soluble[9] |

| N-Cbz-D-tryptophan | Ethanol | Soluble[9] |

| DL-Tryptophan octyl ester | Ethanol | ~1 mg/mL |

| DL-Tryptophan octyl ester | DMSO | ~25 mg/mL |

| DL-Tryptophan octyl ester | Dimethylformamide | ~15 mg/mL |

| N-Cbz-L-tryptophan | Water | Sparingly soluble[8] |

| N-Cbz-D-tryptophan | Water | Sparingly soluble[9] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a crystalline organic compound like this compound.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if crystals are large)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a height of 2-3 mm. The sample is packed tightly by tapping the tube.

-

Initial Determination: A preliminary, rapid heating of the sample is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slower rate, typically 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[10][11][12][13]

Solubility Determination

The equilibrium solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV or a calibrated spectrophotometer)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After allowing any undissolved solid to settle, an aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any suspended particles.

-

Quantification: The concentration of this compound in the filtered solution is determined using a suitable and validated analytical method. The solubility is then expressed in units such as mg/mL or g/100mL.[14][15]

Application in Peptide Synthesis: A Workflow Visualization

This compound is a fundamental reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The following diagram illustrates the general workflow of SPPS utilizing a Cbz-protected amino acid.

Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) using this compound.

This workflow illustrates the iterative process of deprotection, washing, and coupling that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[16][17][18][19] The Cbz group on the tryptophan ensures that the amino terminus does not self-react and allows for the formation of the desired peptide bond. After the desired sequence is assembled, the peptide is cleaved from the resin, and the protecting groups are removed to yield the final product.

References

- 1. N-Carbobenzoxy-DL-tryptophan 13058-16-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. N(alpha)-Benzyloxycarbonyl-L-tryptophan, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 7432-21-5 CAS MSDS (N-Cbz-L-Tryptophan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-Cbz-L-Tryptophan CAS#: 7432-21-5 [m.chemicalbook.com]

- 6. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

- 7. N(alpha)-Benzyloxycarbonyl-L-tryptophan, 98+% | CAS 7432-21-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. guidechem.com [guidechem.com]

- 9. guidechem.com [guidechem.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. Determination of Melting Point [unacademy.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. researchgate.net [researchgate.net]

- 15. quora.com [quora.com]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. bachem.com [bachem.com]

- 19. biotage.com [biotage.com]

The Carbobenzyloxy Group: A Cornerstone in Peptide Chemistry and Beyond

An In-depth Technical Guide on the Historical Development and Application of the Cbz Protecting Group

Introduction

The ability to selectively protect and deprotect functional groups is a fundamental concept in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and natural products. Among the myriad of protecting groups developed, the carbobenzyloxy (Cbz or Z) group holds a place of historical and practical significance. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group revolutionized the field of peptide synthesis, transforming it from a field of limited success into one capable of systematically building complex polypeptide chains.[1][2][3] This technical guide provides a comprehensive overview of the historical development of the Cbz protecting group, its methods of introduction and cleavage, and its enduring legacy in synthetic chemistry.

The Landscape of Peptide Synthesis Before the Cbz Group

Prior to 1932, the synthesis of peptides was a formidable challenge. The primary difficulty lay in the inability to selectively protect the α-amino group of an amino acid while activating its carboxyl group for amide bond formation. Early methods, pioneered by Emil Fischer, often resulted in uncontrolled polymerization and low yields of the desired peptide.[2][4][5] The lack of a reliable and reversible N-protecting group severely hampered the stepwise elongation of peptide chains, making the synthesis of even simple di- or tripeptides a significant undertaking.

The Bergmann-Zervas Breakthrough: Introduction of the Cbz Group

In their seminal 1932 paper, Max Bergmann and Leonidas Zervas described the use of benzyl chloroformate (Cbz-Cl) to introduce the carbobenzyloxy protecting group onto the amino group of amino acids.[1] This was a watershed moment for peptide chemistry for two key reasons:

-

Stability: The resulting Cbz-protected amino acid was stable to the conditions required for peptide bond formation.

-

Facile Cleavage: The Cbz group could be readily removed under mild conditions by catalytic hydrogenation, regenerating the free amine without damaging the newly formed peptide bond.[6]

This elegant protection-deprotection strategy, known as the Bergmann-Zervas method, provided the first truly general and reliable method for stepwise peptide synthesis.[1]

Methodologies for the Introduction of the Cbz Group

The most common method for the introduction of the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[7] This is typically carried out using the Schotten-Baumann reaction conditions, where an aqueous solution of an amino acid is treated with Cbz-Cl in the presence of a base such as sodium carbonate or sodium hydroxide.[8]

Experimental Protocol: Cbz Protection of an Amino Acid

Materials:

-

Amino acid (1.0 equiv)

-

Sodium carbonate (2.0 equiv)

-

Benzyl chloroformate (1.1 equiv)

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve the amino acid in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Cbz-protected amino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Cbz Protection

| Amino Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Glycine | Na2CO3 | Water/Dioxane | 2 | 85-95 | [7] |

| Alanine | Na2CO3 | Water/Dioxane | 2 | 88-96 | [7] |

| Phenylalanine | NaHCO3 | Water/THF | 20 | 90 | [6] |

| Proline | Na2CO3 | Water | 2 | 85 | General Protocol |

| Serine | NaHCO3 | Water/THF | 12 | 80-90 | General Protocol |

Methodologies for the Deprotection of the Cbz Group

The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis, although other methods involving acidic or reductive conditions are also employed. The choice of deprotection method depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis

This is the most widely used method for Cbz deprotection due to its mild and clean nature.[9] The Cbz-protected compound is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). The reaction proceeds via the cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[6]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected compound (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a specified pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Catalytic Transfer Hydrogenation

An alternative to using hydrogen gas is catalytic transfer hydrogenation.[10] In this method, a hydrogen donor such as ammonium formate, formic acid, or cyclohexene is used in the presence of a palladium catalyst.[11] This method is often more convenient for small-scale reactions as it avoids the need for specialized hydrogenation equipment.

Experimental Protocol: Cbz Deprotection by Catalytic Transfer Hydrogenation

Materials:

-

Cbz-protected compound (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (10-20 mol%)

-

Ammonium formate (5-10 equiv)

-

Methanol or Ethanol

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol.

-

Add the 10% Pd/C catalyst and ammonium formate to the solution.

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the mixture through Celite and concentrate the filtrate.

-

The crude product can be further purified by extraction or chromatography.

Acidic Cleavage

The Cbz group can also be cleaved under acidic conditions, typically using a solution of hydrogen bromide (HBr) in acetic acid.[6] This method is useful when the molecule contains functional groups that are sensitive to hydrogenation, such as alkenes or alkynes. However, the conditions are harsh and may not be suitable for sensitive substrates.

Experimental Protocol: Cbz Deprotection with HBr in Acetic Acid

Materials:

-

Cbz-protected compound (1.0 equiv)

-

33% HBr in acetic acid

Procedure:

-

Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

-

Add the 33% HBr in acetic acid solution.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, precipitate the product by adding a large volume of cold diethyl ether.

-

Collect the product by filtration and wash with diethyl ether.

Quantitative Data for Cbz Deprotection

| Substrate | Deprotection Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

| N-Cbz-Nortropine | Hydrogenolysis (H2, 1 atm) | 10% Pd/C | Methanol | 1 | ~95 | [12] |

| Cbz-protected amine | Hydrogenolysis (H2, 1 atm) | 5% Pd/C | Methanol | 40 | High | [6] |

| Cbz-Gly-Gly-OEt | Transfer Hydrogenation | 10% Pd/C, HCOOH | Methanol | 0.5 | 95 | [10] |

| Cbz-Phe-Val | Transfer Hydrogenation | 10% Pd/C, HCOONH4 | Methanol | 1 | 92 | [11] |

| N-Cbz-Indole | HBr/Acetic Acid | 33% HBr in AcOH | Acetic Acid | 2 | >90 | General Protocol |

| Cbz-protected peptide | NaBH4/Pd-C | 10% Pd-C, NaBH4 | Methanol | 0.1-1 | 90-98 | [13] |

Orthogonality and Applications in Complex Synthesis

A key advantage of the Cbz group is its orthogonality to other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for the selective deprotection of one amino group in the presence of others, a crucial requirement in the synthesis of complex peptides and other polyfunctional molecules.

The Cbz group has been instrumental in the total synthesis of numerous natural products. For instance, in the synthesis of the bioactive natural product plantazolicin A, the Cbz group was used to protect the guanidine moiety of an arginine residue, allowing for its simultaneous removal with a benzyl ester at a late stage of the synthesis.[14]

Visualizing the Chemistry of the Cbz Group

Cbz Protection of an Amine

Caption: Mechanism of Cbz protection of an amine using benzyl chloroformate.

Cbz Deprotection by Catalytic Hydrogenolysis

Caption: Cbz deprotection via catalytic hydrogenolysis.

Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of Boc and Cbz protecting groups.

Conclusion

The introduction of the carbobenzyloxy protecting group by Bergmann and Zervas was a landmark achievement in organic chemistry. It provided the first general and reliable method for the stepwise synthesis of peptides, paving the way for the synthesis of complex biologically active molecules and laying the foundation for the development of solid-phase peptide synthesis. Despite the subsequent development of other important protecting groups like Boc and Fmoc, the Cbz group remains a valuable tool in the synthetic chemist's arsenal due to its ease of introduction, stability, and versatile cleavage methods. Its historical significance and continued practical utility solidify the Cbz group's legacy as a cornerstone of modern organic synthesis.

References

- 1. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 2. omizzur.com [omizzur.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. ideal-pharma.eu [ideal-pharma.eu]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

An In-depth Technical Guide to the Crystal Structure Analysis of N-Cbz-Protected Tryptophan

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and the established methodologies for the crystal structure analysis of N-Cbz-protected tryptophan. Despite extensive searches of chemical and crystallographic databases, a complete, publicly available single-crystal X-ray diffraction study for N-Cbz-L-tryptophan, detailing quantitative structural data, has not been identified. However, this guide furnishes the necessary protocols for its synthesis and the subsequent steps required for a full structural elucidation, catering to professionals in drug development and chemical research.

Synthesis of N-Cbz-L-Tryptophan

The initial step in the structural analysis is the synthesis and purification of high-quality N-Cbz-L-tryptophan. The compound is typically prepared by the reaction of L-tryptophan with benzyl chloroformate under alkaline conditions, a process that protects the α-amino group with a benzyloxycarbonyl (Cbz) group.[1]

Detailed Experimental Protocol for Synthesis:

-

Materials: L-Tryptophan, benzyl chloroformate, 1 M sodium hydroxide solution, 6 M hydrochloric acid, ethyl acetate, and a suitable solvent for recrystallization (e.g., a mixture of ethyl acetate and hexane).

-

Procedure:

-

L-tryptophan is dissolved in an aqueous solution of sodium hydroxide at 0°C.[2][3]

-

Benzyl chloroformate is added dropwise to the stirred solution, with the simultaneous addition of more sodium hydroxide solution to maintain an alkaline pH.[2][3]

-

The reaction is allowed to proceed for a set time, typically around one hour at room temperature, after the addition is complete.[2][3]

-

The reaction mixture is then acidified with hydrochloric acid to a pH of 1, leading to the precipitation of the N-Cbz-L-tryptophan product.[2]

-

The crude product is extracted using an organic solvent such as ethyl acetate.[2]

-

The combined organic extracts are dried and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization to yield a white to light-yellow crystalline powder.[1][4] The purity of the compound can be confirmed by techniques such as NMR spectroscopy and mass spectrometry.[3]

-

General Experimental Workflow for Crystal Structure Analysis

Once pure N-Cbz-L-tryptophan is obtained, the subsequent step is to grow single crystals suitable for X-ray diffraction analysis.

2.1. Crystallization

The formation of high-quality single crystals is paramount for a successful structure determination.

Experimental Protocol for Crystallization:

-

Solvent Screening: A variety of solvents and solvent systems are tested to identify conditions under which N-Cbz-L-tryptophan has limited but sufficient solubility for crystallization.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, which can lead to the formation of single crystals.

-

Vapor Diffusion: A drop of the concentrated solution of the compound is placed in a sealed container with a reservoir of a solvent in which the compound is less soluble (an anti-solvent). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility and induces crystallization.

-

Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization, as solubility typically decreases with temperature.

-

2.2. Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol for Data Collection and Structure Solution:

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to obtain the final crystal structure.

Data Presentation

As no published crystal structure for N-Cbz-L-tryptophan could be located, a table of quantitative data cannot be provided. Should such data become available, it would typically be presented as follows:

Table 1: Hypothetical Crystallographic Data for N-Cbz-L-Tryptophan.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₈N₂O₄ |

| Formula Weight | 338.36 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | e.g., 2 |

| Calculated Density (g/cm³) | Value |

| Absorption Coeff. (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R_int | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Goodness-of-fit on F² | Value |

Visualization of Experimental Workflow

The logical flow of the processes described above is illustrated in the following diagram:

Caption: Workflow for the crystal structure analysis of N-Cbz-tryptophan.

References

N-Carbobenzyloxy-DL-Tryptophan: A Technical Guide to N-α-Protection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, synthesis, and characterization of N-Cbz-DL-tryptophan. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in peptide synthesis and organic chemistry for the protection of the α-amino group of amino acids. This document details the underlying mechanism of this protection strategy, provides a detailed experimental protocol for the synthesis of this compound, and presents its key quantitative data.

Core Mechanism of N-α-Protection

The N-α-protection of DL-tryptophan with a benzyloxycarbonyl group is a classic example of amine protection chemistry, pivotal for preventing undesired reactions of the amino group in subsequent synthetic steps. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the tryptophan amino group acts as a nucleophile.

The most common reagent for introducing the Cbz group is benzyl chloroformate (Cbz-Cl).[1][2] The reaction is typically carried out under Schotten-Baumann conditions, which involve an alkaline aqueous medium.[1] The base, usually sodium hydroxide or a carbonate, serves two critical purposes: it deprotonates the amino group of the zwitterionic tryptophan to enhance its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This neutralization is crucial to drive the reaction to completion.

The core of the mechanism involves the attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of the chloride ion as a leaving group, resulting in the formation of a stable carbamate linkage. This newly formed this compound is rendered temporarily inert at the N-terminus, allowing for selective reactions at other functional groups of the molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its enantiomeric forms.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][3] |

| Molecular Weight | 338.36 g/mol | [1][3] |

| Melting Point | 124-127 °C (L-isomer) | [4][5] |

| 122-124 °C (D-isomer) | [6] | |

| Appearance | White to off-white crystalline solid | [1][2] |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 7.57-7.53 (m, 2H), 7.35-7.22 (m, 6H), 7.16-7.15 (m, 1H), 7.09-7.04 (m, 1H), 7.00-6.95 (m, 1H), 5.02-4.92 (m, 2H), 4.28-4.21 (m, 1H), 3.22-3.16 (m, 1H), 3.04-2.96 (m, 1H) | [5] |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 174.2, 156.5, 137.4, 136.6, 128.8, 128.2, 128.0, 127.6, 124.2, 121.4, 118.8, 118.6, 111.9, 110.5, 65.8, 55.5, 27.4 | [5] |

| Mass Spectrometry (LRMS, ESI+) | [M+H]⁺ calculated: 339.13, measured: 339.35 | [5] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established synthesis of N-Cbz-L-tryptophan.[5]

Materials:

-

DL-Tryptophan

-

Benzyl chloroformate (Cbz-Cl)

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of DL-Tryptophan: In a suitable reaction vessel, dissolve DL-tryptophan (e.g., 10.24 g, 50 mmol) in 50 mL of 1 M aqueous sodium hydroxide solution.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Addition of Reagents: Slowly and simultaneously add benzyl chloroformate (e.g., 7.15 mL, 50.1 mmol) and 50 mL of 1 M aqueous sodium hydroxide solution dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

Acidification: After the reaction is complete, acidify the solution to a pH of 1 using 6 M hydrochloric acid. A precipitate of this compound should form.

-

Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 200 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be used in the next step without further purification. If a higher purity is required, recrystallization from a suitable solvent system can be performed.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Potential Side Reactions

While the N-α-protection of tryptophan with Cbz-Cl is generally a high-yielding and clean reaction, the indole side chain of tryptophan can be susceptible to certain side reactions under specific conditions. Although not typically problematic under the standard Schotten-Baumann conditions for Cbz protection, it is important for researchers to be aware of the following possibilities:

-

Oxidation: The indole ring is susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh acidic conditions. This can lead to the formation of various oxidized byproducts.

-

Alkylation: The indole nitrogen can be alkylated under certain conditions, although this is less likely in the presence of a strong base which deprotonates the more nucleophilic α-amino group.

-

Reactions with Aldehydes: The indole ring can react with aldehydes, such as malondialdehyde, under acidic conditions to form adducts.[7]

It is crucial to use high-purity reagents and maintain the recommended reaction conditions to minimize the potential for these side reactions.

Deprotection of the Cbz Group

A key advantage of the Cbz protecting group is its facile removal under mild conditions that do not affect other sensitive functional groups. The most common method for deprotection is catalytic hydrogenolysis. This involves treating the N-Cbz-protected amino acid with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This clean and efficient deprotection strategy is a primary reason for the widespread use of the Cbz group in organic synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benzyloxycarbonyl-L-tryptophan | C19H18N2O4 | CID 101176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 5. N-Cbz-L-Tryptophan | 7432-21-5 [chemicalbook.com]

- 6. N-Cbz-D-Tryptophan Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Reaction of the indole group with malondialdehyde: application for the derivatization of tryptophan residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry of N-Cbz-DL-Tryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-Carbobenzyloxy-DL-tryptophan (N-Cbz-DL-tryptophan). It covers the synthesis of the racemic mixture, the distinct properties of its constituent enantiomers, and detailed protocols for their separation. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development.

Introduction to this compound

This compound is a protected form of the essential amino acid DL-tryptophan. The carbobenzyloxy (Cbz) group, introduced by reaction with benzyl chloroformate, serves to protect the amino group, preventing its participation in undesired side reactions during peptide synthesis and other chemical transformations.[1][2] The presence of a chiral center at the alpha-carbon of the tryptophan backbone means that this compound exists as a racemic mixture of two enantiomers: N-Cbz-L-tryptophan and N-Cbz-D-tryptophan.

The stereochemistry of this compound is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its specific three-dimensional arrangement. While one enantiomer may exhibit the desired therapeutic effect, the other could be inactive or even elicit adverse effects. Consequently, the ability to synthesize, separate, and characterize the individual enantiomers of N-Cbz-tryptophan is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs).

Logical Relationship of Stereoisomers

Caption: Relationship between racemic this compound and its L and D enantiomers.

Physicochemical Properties

The distinct stereoisomers of N-Cbz-tryptophan exhibit identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. The racemic mixture, being an equal-part mixture of both enantiomers, is optically inactive.

| Property | N-Cbz-L-Tryptophan | N-Cbz-D-Tryptophan | This compound |

| Molecular Formula | C₁₉H₁₈N₂O₄ | C₁₉H₁₈N₂O₄ | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 338.36 g/mol | 338.36 g/mol | 338.36 g/mol |

| Melting Point | 123-127 °C[3] | 122-124 °C[4] | No specific data found |

| Appearance | White to light yellow crystalline powder[2] | White to off-white crystalline solid[1] | Data not available |

| Solubility | Soluble in methanol[4] | Soluble in methanol[1] | Data not available |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where DL-tryptophan is treated with benzyl chloroformate under basic conditions.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-Tryptophan

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve DL-tryptophan (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Workflow for Synthesis of this compound

Caption: General experimental workflow for the synthesis of this compound.

Chiral Resolution of this compound

The separation of the enantiomers of this compound is a critical step in obtaining stereochemically pure compounds. Two common methods for chiral resolution are preparative High-Performance Liquid Chromatography (HPLC) and enzymatic kinetic resolution.

Preparative Chiral HPLC

Preparative chiral HPLC utilizes a chiral stationary phase (CSP) to selectively interact with the enantiomers, leading to different retention times and allowing for their separation.

Experimental Protocol: Preparative Chiral HPLC Resolution

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is often effective for the resolution of N-protected amino acids.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio should be optimized for the best separation. A small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added to improve peak shape.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a wavelength where N-Cbz-tryptophan has strong absorbance (e.g., 280 nm).

Procedure:

-

Dissolve the this compound racemate in a minimal amount of the mobile phase or a compatible solvent.

-

Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

Collect the fractions corresponding to each enantiomeric peak.

-

Combine the fractions for each enantiomer and remove the solvent under reduced pressure.

-

Analyze the purity of the collected fractions using analytical chiral HPLC.

Workflow for Preparative Chiral HPLC Resolution

Caption: Experimental workflow for the chiral resolution of this compound by preparative HPLC.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution takes advantage of the stereoselectivity of enzymes, which often catalyze a reaction with one enantiomer at a much faster rate than the other. For this compound, a lipase can be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester of the other enantiomer and the hydrolyzed acid.

Experimental Protocol: Enzymatic Kinetic Resolution using Lipase

Materials:

-

This compound methyl ester (or other simple alkyl ester)

-

Lipase (e.g., from Candida antarctica B, Novozym 435)

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent (e.g., toluene or tert-butyl methyl ether)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Hydrochloric acid

Procedure:

-

Prepare the this compound methyl ester by standard esterification methods.

-

Suspend the racemic ester in a biphasic system of phosphate buffer and an organic solvent.

-

Add the lipase to the mixture and stir at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining ester and the formed acid.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

-

Separate the organic and aqueous layers.

-

From the organic layer, isolate the unreacted N-Cbz-D-tryptophan methyl ester.

-

Acidify the aqueous layer with hydrochloric acid and extract the N-Cbz-L-tryptophan with ethyl acetate.

-

The isolated ester can be hydrolyzed to the corresponding acid.

-

Purify both enantiomers by recrystallization or chromatography.

Workflow for Enzymatic Kinetic Resolution

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound ester.

Conclusion

A thorough understanding of the stereochemistry of this compound is fundamental for its effective application in research and development, particularly within the pharmaceutical industry. This guide has provided a detailed overview of the synthesis of the racemic mixture, the key physicochemical properties of its enantiomers, and comprehensive protocols for their chiral resolution via preparative HPLC and enzymatic methods. The presented data and experimental workflows are intended to equip researchers and scientists with the necessary knowledge to confidently work with and manipulate the stereoisomers of this important protected amino acid. The careful application of these methods will facilitate the production of enantiomerically pure N-Cbz-tryptophan derivatives, a critical step in the synthesis of stereochemically defined peptides and other chiral molecules.

References

The Role of N-Cbz-DL-tryptophan as a Cholecystokinin Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cholecystokinin Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B). Both are members of the GPCR superfamily.

-

CCK1 Receptors: Predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal smooth muscle. They are crucial for regulating gallbladder contraction, pancreatic enzyme secretion, and satiety.

-

CCK2 Receptors: Primarily located in the central nervous system and the stomach. They are implicated in anxiety, memory, and the regulation of gastric acid secretion.

The endogenous ligands for these receptors are various isoforms of CCK and gastrin, which share a common C-terminal pentapeptide sequence.

N-Cbz-DL-tryptophan: A Competitive CCK Receptor Antagonist

This compound belongs to the class of N-acyl tryptophan derivatives that have been identified as competitive antagonists of CCK receptors. The carbobenzoxy (Cbz) group attached to the tryptophan core structure is a key feature contributing to its antagonistic activity. The mechanism of action involves the binding of this compound to the CCK receptor, thereby preventing the binding of the endogenous agonist, CCK, and inhibiting the subsequent downstream signaling cascade.

The hydrophobicity of the N-acyl group plays a significant role in determining the potency of tryptophan-derived CCK antagonists. Generally, a more hydrophobic N-acyl moiety leads to a greater affinity for the CCK receptor.

Data Presentation: Structure-Activity Relationship of Tryptophan-Based CCK Antagonists

While specific IC50 or Ki values for this compound are not extensively documented, the following table summarizes the binding affinities of a series of related (R)-tryptophan-based hybrid antagonists for the pancreatic CCK-A receptor, illustrating the impact of structural modifications on antagonist potency.

| Compound | Structure | CCK-A Receptor Binding Affinity (nM) |

| A-67396 | Nα-(3'-quinolylcarbonyl)-(R)-tryptophan di-n-pentylamide | 23[1] |

| A-70276 | Nα-(4',8'-dihydroxy-2'-quinolylcarbonyl)-(R)-tryptophan di-n-pentylamide | 21[1] |

| A-71134 | Nα-(3'-quinolylcarbonyl)-(R)-5'-hydroxytryptophan di-n-pentylamide | 11[1] |

Note: The data presented is for related compounds to illustrate the structure-activity relationship of tryptophan-based CCK antagonists. Specific quantitative data for this compound was not available in the reviewed literature.

Experimental Protocols

Radioligand Binding Assay for CCK Receptor Antagonism

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as this compound, for CCK receptors.

Materials:

-

Membrane preparation from cells expressing CCK1 or CCK2 receptors.

-

Radioligand (e.g., [125I]CCK-8).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled CCK receptor ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay: Inhibition of CCK-Stimulated Amylase Secretion from Pancreatic Acini

This protocol outlines a functional assay to assess the antagonistic activity of a compound by measuring its ability to inhibit CCK-stimulated amylase secretion from isolated pancreatic acini.

Materials:

-

Freshly isolated pancreatic acini from a suitable animal model (e.g., rat or guinea pig).

-

Krebs-Ringer-HEPES (KRH) buffer, gassed with 95% O₂/5% CO₂.

-

Cholecystokinin (CCK-8).

-

Test compound (this compound).

-

Amylase activity assay kit.

-

Spectrophotometer.

Procedure:

-

Preparation of Pancreatic Acini: Isolate pancreatic acini by collagenase digestion of the pancreas, followed by mechanical shearing and filtration. Resuspend the acini in KRH buffer.

-

Pre-incubation: Pre-incubate the acini with varying concentrations of the test compound or vehicle for a specified time (e.g., 15 minutes) at 37°C.

-

Stimulation: Add a submaximal concentration of CCK-8 to stimulate amylase secretion and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Centrifuge the acini suspension to separate the supernatant (containing secreted amylase) from the cell pellet.

-

Amylase Assay: Measure the amylase activity in the supernatant using a commercial amylase assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction that can be measured using a spectrophotometer.

-

Data Analysis: Express the amylase secretion as a percentage of the maximal CCK-stimulated secretion. Plot the percentage of inhibition of amylase secretion against the logarithm of the test compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways of CCK Receptors

Caption: Simplified signaling pathways of CCK1 and CCK2 receptors.

Experimental Workflow for Screening CCK Receptor Antagonistsdot

// Connections "Start" -> "Binding_Assay"; "Binding_Assay" -> "Hit_Identification"; "Hit_Identification" -> "Functional_Assay" [label="Active Hits"]; "Functional_Assay" -> "Confirmation"; "Confirmation" -> "Selectivity_Panel" [label="Confirmed Antagonists"]; "Selectivity_Panel" -> "Mechanism_Study"; "Mechanism_Study" -> "Lead_Optimization"; "Lead_Optimization" -> "End";

"Hit_Identification" -> "Inactive" [label="Inactive", style=dashed]; "Inactive" [shape=plaintext, label="Discard"]; "Confirmation" -> "Not_Confirmed" [label="Not Confirmed", style=dashed]; "Not_Confirmed" [shape=plaintext, label="Discard"]; }

References

An In-Depth Technical Guide to the Basic Handling and Storage of N-Cbz-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential protocols for the safe handling and effective storage of N-Cbz-DL-tryptophan. The information presented herein is intended to support laboratory safety and ensure the integrity of the compound for research and development applications.

Physicochemical Properties

This compound is a synthetic derivative of the essential amino acid DL-tryptophan, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions. While specific data for the DL-racemic mixture may be limited, the properties can be inferred from data available for the D- and L-enantiomers.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈N₂O₄ | |

| Molecular Weight | 338.36 g/mol | [1] |

| Appearance | White to off-white or light yellow crystalline powder or solid | [1] |

| Melting Point | Approximately 122-127 °C | |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, and ethyl acetate. | [1] |

| pKa | ~3.98 (predicted) |

Toxicological Data Summary

Detailed toxicological data for this compound are not extensively available. However, based on the information for related compounds, it is considered to have low acute toxicity. It is not classified as a carcinogen by major regulatory bodies. Nevertheless, as with any chemical, appropriate precautions should be taken to minimize exposure.

| Hazard | Description | Reference |

| Acute Toxicity | Considered to have low acute toxicity, though detailed data is limited. | [1] |

| Skin Corrosion/Irritation | May cause skin irritation. | [1] |

| Eye Damage/Irritation | May cause serious eye irritation. | [1] |

| Respiratory Sensitization | May cause respiratory irritation. | [1] |

| Carcinogenicity | Not classified as a carcinogen by IARC or EPA. | [1] |

Handling Protocols

Proper handling of this compound is crucial to ensure personnel safety and maintain the quality of the compound.

Personal Protective Equipment (PPE)

A standard laboratory workflow for handling solid chemicals should be followed.

-

Eye Protection : Wear tightly fitting safety goggles or a face shield.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and replaced if damaged.

-

Body Protection : A laboratory coat is mandatory. For larger quantities or in case of potential spills, additional protective clothing may be necessary.

-

Respiratory Protection : If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates should be used.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder or preparing solutions.

-

An eyewash station and safety shower should be readily accessible.

Spill and Accidental Release Measures

-

Small Spills : Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and dispose of it as hazardous waste.

Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound.

-

Temperature : Store in a cool place. Refrigeration (2-8 °C) is often recommended for long-term storage to minimize potential degradation.

-

Moisture : Keep the container tightly closed in a dry environment to prevent hydrolysis.

-

Light : Protect from direct light.

-

Ventilation : Store in a well-ventilated area.

-

Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.

Stability and Degradation

The stability of this compound is primarily determined by the lability of the Cbz protecting group and the susceptibility of the tryptophan indole ring to oxidation.

-

Cbz Group Stability : The benzyloxycarbonyl (Cbz) group is generally stable to mild acidic and basic conditions. However, it can be cleaved under the following conditions:

-

Catalytic Hydrogenolysis : This is the most common method for Cbz deprotection, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

-

Strong Acids : Harsh acidic conditions, such as with HBr in acetic acid, can also cleave the Cbz group.

-

-

Tryptophan Moiety Stability : The indole side chain of tryptophan is susceptible to oxidation, especially under acidic conditions in the presence of air. This can lead to the formation of various byproducts. During peptide synthesis and cleavage, scavengers such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) are often used to prevent the alkylation and oxidation of the indole ring.

Representative Experimental Protocol: Synthesis of N-Cbz-DL-Tryptophylglycine Methyl Ester

This protocol provides a general procedure for the coupling of this compound with glycine methyl ester, a common step in solution-phase peptide synthesis.

Materials

-

This compound

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure

-

Preparation of Glycine Methyl Ester Free Base : To a solution of glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) at 0 °C. Stir the mixture for 30 minutes. The resulting mixture containing the free base is used directly in the next step.

-

Coupling Reaction :

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the freshly prepared solution of glycine methyl ester to the this compound solution at 0 °C.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

-

Work-up :

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

-

Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Note : This is a representative protocol. Reaction conditions, including solvent, coupling agent, and reaction time, may need to be optimized for specific applications. Always conduct reactions in a well-ventilated fume hood and wear appropriate PPE.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Cbz-DL-tryptophan in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex peptide sequences. The choice of protecting groups for the α-amino group of amino acids is critical for the success of SPPS. The Carboxybenzyl (Cbz or Z) group is a well-established protecting group, removable by hydrogenolysis. While less common in modern Fmoc- or Boc-based SPPS strategies for routine synthesis of L-peptides, N-Cbz protected amino acids, including the racemic N-Cbz-DL-tryptophan, can be valuable in specific research and development applications.

The use of a DL-racemic mixture of tryptophan introduces diastereomers into the peptide sequence at the point of incorporation. This approach can be intentionally employed in the generation of peptide libraries for screening purposes or in the synthesis of peptides where the stereochemistry at a specific position is being investigated for its effect on biological activity. Subsequent separation of the resulting diastereomeric peptides is a critical downstream step.

These application notes provide a comprehensive overview of the use of this compound in SPPS, including protocols for its incorporation, discussion of the associated challenges, and methods for the purification of the resulting peptide diastereomers.

Data Presentation

The successful incorporation of this compound and the subsequent handling of the resulting peptides rely on careful monitoring and optimization of the synthesis and purification steps. Below are tables summarizing key parameters and expected outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Molecular Weight | 354.36 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, DCM |

Table 2: Representative SPPS Parameters for this compound Incorporation

| Parameter | Recommended Conditions | Notes |

| SPPS Chemistry | Boc/Bzl or orthogonal Fmoc/tBu | Cbz group is stable to the acidic conditions of Boc deprotection and the basic conditions of Fmoc deprotection. |

| Resin | Merrifield, PAM, Wang, or Rink Amide resin | Choice of resin depends on the desired C-terminal functionality (acid or amide). |

| Coupling Reagent | HBTU/DIEA, HATU/DIEA, or DIC/HOBt | Standard coupling reagents are generally effective. |

| Coupling Time | 1-4 hours | Monitor coupling completion with a Kaiser test. Double coupling may be necessary. |

| Deprotection of Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Typically performed after cleavage from the resin. |

| Cleavage Cocktail | TFA-based cocktail (e.g., TFA/TIS/H₂O) | The Cbz group is generally stable to TFA cleavage. |

Table 3: Troubleshooting Common Issues in the Synthesis and Purification

| Issue | Potential Cause | Recommended Action |